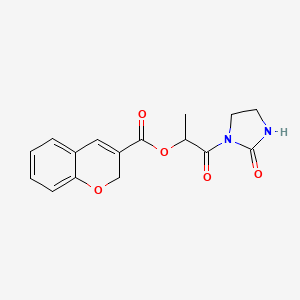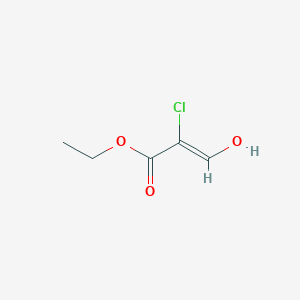
Ethyl 2-chloro-3-hydroxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-hydroxyacrylate is an organic compound with the molecular formula C5H7ClO3 It is a derivative of acrylate, characterized by the presence of a chloro and hydroxy group on the acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-3-hydroxyacrylate can be synthesized through the reaction of ethyl acrylate with chlorine and subsequent hydrolysis. The reaction typically involves the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloro group. The hydrolysis step is then carried out using water or a mild base to introduce the hydroxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of continuous flow reactors allows for precise control over reaction conditions, minimizing side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-chloro-3-hydroxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH4), anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted acrylates.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-hydroxyacrylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-hydroxyacrylate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the acrylate backbone, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-2-aryl acrylate: Similar in structure but with an aryl group instead of a chloro group.
Methyl 2-chloro-3-hydroxyacrylate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloroacrylate: Lacks the hydroxy group, making it less reactive in certain reactions.
Uniqueness: this compound is unique due to the presence of both chloro and hydroxy groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C5H7ClO3 |
|---|---|
Molekulargewicht |
150.56 g/mol |
IUPAC-Name |
ethyl (Z)-2-chloro-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3- |
InChI-Schlüssel |
OQIYGSPEMWMAFA-ARJAWSKDSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/O)/Cl |
Kanonische SMILES |
CCOC(=O)C(=CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


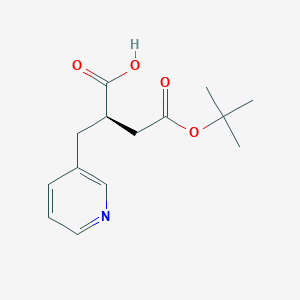
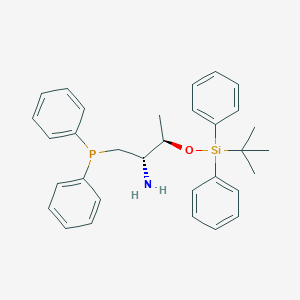

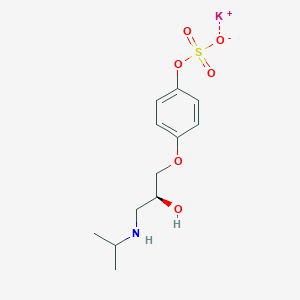
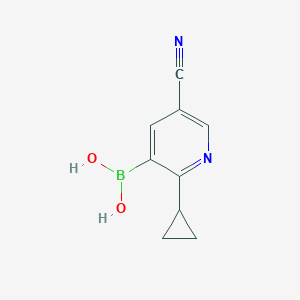

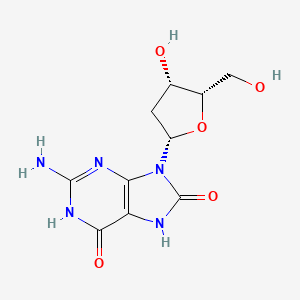
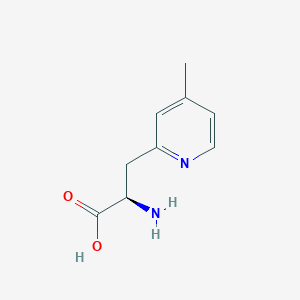

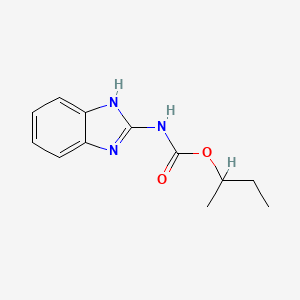

![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethan-1-one](/img/structure/B12945081.png)
![2-{[(2H-Benzimidazol-2-ylidene)methyl]amino}benzoic acid](/img/structure/B12945088.png)
